Cas no 880811-36-9 (N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide)

N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide structure
880811-36-9 structure
商品名:N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
CAS番号:880811-36-9
MF:C21H24N4O4
メガワット:396.439664840698
CID:5422390

N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide 化学的及び物理的性質

名前と識別子

    • N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
    • 1,2,3-Benzotriazine-3(4H)-hexanamide, N-(3,5-dimethoxyphenyl)-4-oxo-
    • N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
    • インチ: 1S/C21H24N4O4/c1-28-16-12-15(13-17(14-16)29-2)22-20(26)10-4-3-7-11-25-21(27)18-8-5-6-9-19(18)23-24-25/h5-6,8-9,12-14H,3-4,7,10-11H2,1-2H3,(H,22,26)
    • InChIKey: PMUXLDIVXOMOBU-UHFFFAOYSA-N
    • ほほえんだ: N1C2=CC=CC=C2C(=O)N(CCCCCC(NC2=CC(OC)=CC(OC)=C2)=O)N=1

N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3351-0357-2μmol
N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
880811-36-9 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3351-0357-2mg
N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
880811-36-9 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3351-0357-25mg
N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
880811-36-9 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3351-0357-3mg
N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
880811-36-9 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3351-0357-30mg
N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
880811-36-9 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3351-0357-20μmol
N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
880811-36-9 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3351-0357-75mg
N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
880811-36-9 90%+
75mg
$208.0 2023-04-26
Life Chemicals
F3351-0357-50mg
N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
880811-36-9 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3351-0357-20mg
N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
880811-36-9 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3351-0357-4mg
N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
880811-36-9 90%+
4mg
$66.0 2023-04-26

N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide 関連文献

N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamideに関する追加情報

Introduction to N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide and Its Significance in Modern Chemical Biology

N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide, with the CAS number 880811-36-9, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule has garnered attention due to its unique structural features and potential biological activities. The presence of a benzotriazine core appended to a hexanamide moiety, combined with a dimethoxyphenyl group, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

The benzotriazine scaffold is a well-known pharmacophore in medicinal chemistry, often associated with bioactivity in various therapeutic areas. Specifically, the 1,2,3-benzotriazine ring system has been explored for its potential to interact with enzymes and receptors involved in inflammation, cancer, and infectious diseases. The oxo group at the 4-position of the benzotriazine ring enhances its reactivity and binding affinity, which can be leveraged to design novel inhibitors or modulators.

The hexanamide portion of the molecule introduces a hydrophobic aliphatic chain that can influence solubility and membrane permeability. This feature is particularly important in drug design, as it can affect how the compound is absorbed, distributed, metabolized, and excreted (ADME) within an organism. The dimethoxyphenyl group further contributes to the compound's hydrophobicity while also potentially enhancing its binding interactions through hydrophobic and electrostatic effects.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. By employing molecular docking studies, researchers can simulate how N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide might bind to specific protein targets. These studies have suggested that the benzotriazine core could interact with enzymes such as kinases or cyclases, which are often implicated in signaling pathways relevant to diseases like cancer and autoimmune disorders.

In vitro experiments have begun to validate these computational predictions. Initial assays have shown that derivatives of this compound exhibit inhibitory activity against certain kinases, suggesting a potential role in oncology research. The dimethoxyphenyl group appears to play a crucial role in modulating the compound's binding affinity and selectivity. Further optimization of this moiety could lead to more potent and selective inhibitors.

The hexanamide segment also contributes to the compound's pharmacological profile. Studies indicate that amide-based compounds often exhibit good bioavailability and metabolic stability. The aliphatic chain length in this case appears optimal for membrane penetration while maintaining solubility in aqueous environments. This balance is critical for drug candidates intended for systemic administration.

The synthesis of N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide involves multi-step organic reactions that showcase the versatility of modern synthetic methodologies. Key steps include condensation reactions to form the benzotriazine core followed by amide bond formation with the hexanamido group. Advances in green chemistry have also been applied to improve yield and reduce waste during synthesis.

The compound's potential extends beyond oncology; it has shown promise in preclinical models relevant to neurodegenerative diseases as well. The benzotriazine ring has been implicated in modulating neurotransmitter release and receptor activity. While more research is needed to fully understand these effects, preliminary data suggest that N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide could serve as a lead compound for developing treatments targeting conditions such as Alzheimer's disease or Parkinson's disease.

The development of novel drug candidates relies heavily on understanding their interactions at the molecular level. Techniques such as X-ray crystallography have been used to determine high-resolution structures of complexes formed between this compound and its target proteins. These structures provide valuable insights into how the molecule binds and how modifications can enhance its potency.

The dimethoxyphenyl group remains a key focus for optimization efforts due to its dual role in hydrophobic interactions and electronic modulation. By employing structure-based design principles derived from crystallographic data or computational models, researchers aim to fine-tune this moiety for maximum biological effect while minimizing off-target interactions.

The hexanamide segment also offers opportunities for structural diversification without compromising overall bioactivity. By varying chain lengths or introducing functional groups along the aliphatic backbone through combinatorial chemistry approaches like library synthesis programs (SPL), researchers can rapidly explore new chemical space around this scaffold.

Evaluation metrics beyond simple potency are critical when assessing drug candidates like N-(3,5-dimethoxyphenyl)-6-(4 oxo - 34 dihydro - 12 triazin - 33 yl)hexanamide . Parameters such as selectivity index (SI), which compares activity against multiple targets at varying concentrations , along with pharmacokinetic profiles including half-life , clearance rates , tissue distribution patterns , all contribute towards determining if further development warrants continued investment .

In conclusion , N-(35dimethoxyphenyl) - 6((40x0 - 34 dihydro - 12 triazin - 33 yl )hexanamide represents an exciting opportunity within chemical biology research . Its unique structure combining recognized pharmacophores suggests significant therapeutic potential across multiple disease areas . With ongoing investigations into synthesis , SAR exploration , preclinical testing , this molecule continues positioning itself as both valuable research tool & prospective therapeutic agent . Future work will undoubtedly build upon current findings expanding our understanding & applications thereof . As science advances methods refine , compounds like these pave way discovering next generation treatments meet complex healthcare challenges facing society today . Through continued dedication exploration , hope remains unlock possibilities transforming basic discovery tangible benefits patients worldwide .

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd